molecular formula C23H19FN2OS B2431252 2-(benzylthio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole CAS No. 1207012-26-7

2-(benzylthio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole

Cat. No. B2431252
CAS RN: 1207012-26-7
M. Wt: 390.48
InChI Key: DYXLLRLIEVLEPX-UHFFFAOYSA-N
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Description

2-(benzylthio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole, also known as BFIM, is a chemical compound that belongs to the class of imidazole derivatives. This compound has been extensively studied for its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of the compound “2-(benzylthio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole” are currently unknown

Biochemical Pathways

Without specific information on the compound’s targets, it is difficult to determine the exact biochemical pathways that are affected . Once the targets are identified, it will be possible to map out the pathways and understand the downstream effects.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or how much of the compound is able to reach its target site in the body.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.

properties

IUPAC Name

2-benzylsulfanyl-1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2OS/c1-27-21-13-7-18(8-14-21)22-15-25-23(28-16-17-5-3-2-4-6-17)26(22)20-11-9-19(24)10-12-20/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXLLRLIEVLEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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